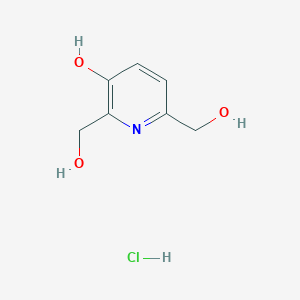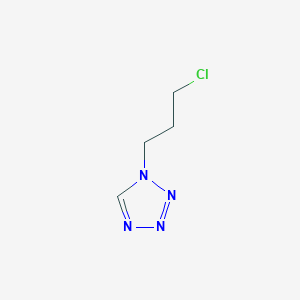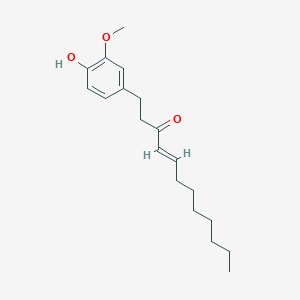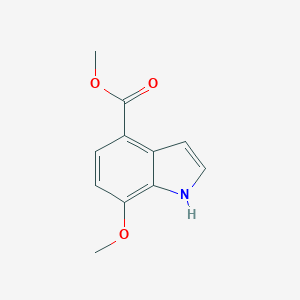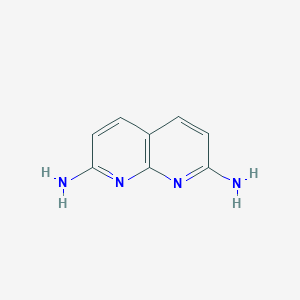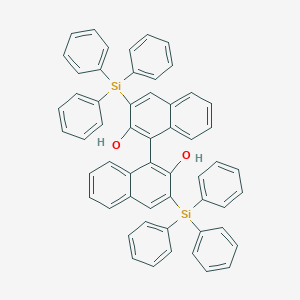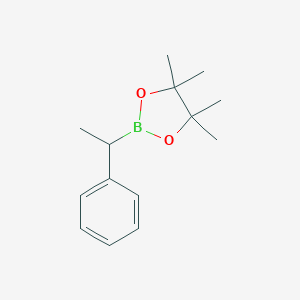
4,4,5,5-四甲基-2-(1-苯乙基)-1,3,2-二氧杂硼环
描述
“4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H21BO2 . It is also known by other names such as (1-Phenethyl)pinacolboronate, 1-boranyl-pyrrole, 1-boronic acid ethylbenzene pinacolester, and 1H-Pyrrole,1-boryl .
Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane” consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. This ring is substituted with two methyl groups and a phenylethyl group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 278.2±19.0 °C and a predicted density of 0.97±0.1 g/cm3 . The molecular weight of the compound is 232.13 .科学研究应用
衍生物的合成和抑制活性
Spencer 等人 (2002) 探索了巯基和哌嗪甲基苯硼酸衍生物的合成,包括具有 4,4,5,5-四甲基-[1,3,2]二氧杂硼环结构的化合物。这些化合物被评估了对丝氨酸蛋白酶的抑制活性,包括凝血酶,这是药物化学中的一个重要方面 (Spencer 等人,2002)。
电化学性质和反应
Tanigawa 等人 (2016) 对含硫有机硼化合物进行了电化学分析,包括 4,4,5,5-四甲基-2-苯硫烷基甲基-[1,3,2]二氧杂硼环。他们的研究为有机硼酸盐的 β 效应及其在电化学反应中的应用提供了新的见解 (Tanigawa 等人,2016)。
神经退行性疾病的芪类合成
Das 等人 (2015) 合成了一系列 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环衍生物。这项工作对于开发 LCD 技术的新材料和神经退行性疾病的潜在治疗方法具有重要意义 (Das 等人,2015)。
硅基药物的构件
Büttner 等人 (2007) 使用 4,4,5,5-四甲基-2-(3,5,5,8,8-五甲基-5,8-二硅-5,6,7,8-四氢-2-萘基)-1,3,2-二氧杂硼环开发了一种用于合成生物活性 5,8-二硅-5,6,7,8-四氢萘衍生物的新构件。这一进展对于硅基药物合成至关重要,包括二硅贝沙罗汀等类视黄醇激动剂 (Büttner 等人,2007)。
在活细胞中检测 H2O2 的应用
Nie 等人 (2020) 使用 4,4,5,5-四甲基-2-(4-((芘-4-yloxy)甲基)苯基)-1,3,2-二氧杂硼环 (4-PYB) 设计并合成了一种 4-取代芘衍生物。该化合物对活细胞中 H2O2 的检测表现出出色的灵敏性和选择性,证明了其在生物和医学研究中的潜力 (Nie 等人,2020)。
分子结构分析
Coombs 等人 (2006) 制备并表征了 4,4,5,5-四甲基-2-(1-(苯磺酰基)丙烷-2-基)-1,3,2-二氧杂硼环。他们进行了一项 X 射线衍射研究,提供了对其分子结构的详细见解,这对于了解其化学行为和潜在应用至关重要 (Coombs 等人,2006)。
增强亮度发射调谐纳米粒子
Fischer 等人 (2013) 在杂二取代聚芴的合成中使用了 4,4,5,5-四甲基-[1,3,2]二氧杂硼环衍生物。这些用于稳定纳米粒子的聚合物表现出明亮的荧光发射,展示了它们在材料科学和纳米技术应用中的潜力 (Fischer 等人,2013)。
安全和危害
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, H302, and H335, indicating that it can cause skin irritation, serious eye irritation, is harmful if swallowed, and may cause respiratory irritation .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYHYPMNRXFAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464767 | |
| Record name | 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |
CAS RN |
174090-36-9 | |
| Record name | 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



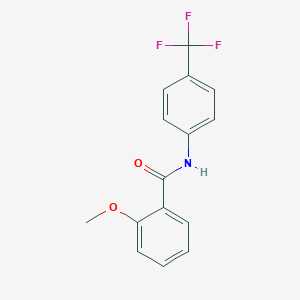
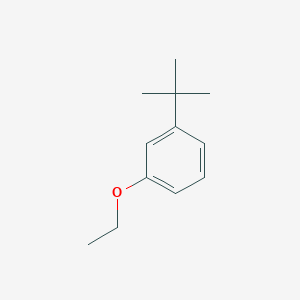
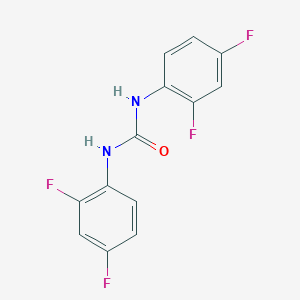
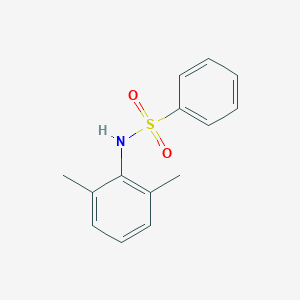
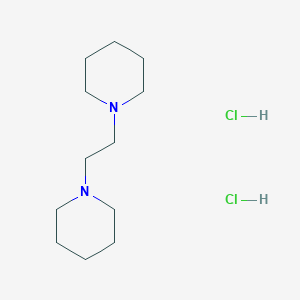

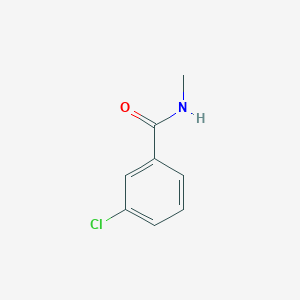
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
